molecular formula C27H20N2O3 B407923 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide

Cat. No.: B407923
M. Wt: 420.5g/mol
InChI Key: BHDYZLOXWVIHSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide is a complex organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of high-efficiency catalytic systems and eco-friendly pathways. These methods aim to maximize yield and minimize environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular in the industrial synthesis of these compounds .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of specific solvents .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted benzoxazole derivatives. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-(benzyloxy)benzamide include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its benzyloxy group, in particular, contributes to its unique properties compared to other benzoxazole derivatives .

Properties

Molecular Formula

C27H20N2O3

Molecular Weight

420.5g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenylmethoxybenzamide

InChI

InChI=1S/C27H20N2O3/c30-26(20-10-7-13-23(17-20)31-18-19-8-2-1-3-9-19)28-22-12-6-11-21(16-22)27-29-24-14-4-5-15-25(24)32-27/h1-17H,18H2,(H,28,30)

InChI Key

BHDYZLOXWVIHSK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4

Origin of Product

United States

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